1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
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Overview
Description
1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, piperidine, undergoes tosylation to form 1-tosylpiperidine. This reaction is usually carried out using tosyl chloride in the presence of a base such as pyridine.
Alkylation: The tosylated piperidine is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The final step involves the reaction of the alkylated tosylpiperidine with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the urea derivative.
Substitution: Substituted products where the tosyl group is replaced by the nucleophile.
Scientific Research Applications
1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2-(1-piperidinyl)ethyl)urea: A similar compound without the tosyl group.
1-Phenyl-3-(2-(1-benzylpiperidin-2-yl)ethyl)urea: A derivative with a benzyl group instead of a tosyl group.
Uniqueness
1-Phenyl-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile for various synthetic applications.
Properties
IUPAC Name |
1-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-10-12-20(13-11-17)28(26,27)24-16-6-5-9-19(24)14-15-22-21(25)23-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHSTWAUOSIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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